![molecular formula C14H11BrN2O B1446464 4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-54-5](/img/structure/B1446464.png)
4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine
Description
The compound “4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that likely contains a pyrrolopyridine core structure, which is a bicyclic compound consisting of a pyrrole ring fused with a pyridine ring . The “benzyloxy” and “bromo” in the name suggest the presence of a benzyl group (a benzene ring attached to a methylene bridge) and a bromine atom, respectively .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(Benzyloxy)pyridine N-oxide undergo reactions like hydrogenation over palladium to afford pyridine . They also participate in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .Future Directions
Given the lack of specific information on “4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. Studies could also explore its potential applications in medicinal chemistry, given the biological activities observed in structurally similar compounds .
properties
IUPAC Name |
3-bromo-4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-11-8-17-14-13(11)12(6-7-16-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIAKVZDSITBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=CNC3=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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